molecular formula C12H16O4 B070459 Benzyl 2,2-bis(methylol)propionate CAS No. 179388-73-9

Benzyl 2,2-bis(methylol)propionate

Cat. No.: B070459
CAS No.: 179388-73-9
M. Wt: 224.25 g/mol
InChI Key: VGFNGLUDOVQRNF-UHFFFAOYSA-N
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Description

Benzyl 2,2-bis(methylol)propionate is a derivative of 2,2-bis(methylol)propionic acid (bis-MPA), an aliphatic hydroxycarboxylic acid with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . Bis-MPA is characterized by two hydroxyl groups and a carboxylic acid group on a central carbon, making it pro-chiral and highly versatile in polymer chemistry . The benzyl ester form introduces a hydrophobic benzyl group, which modifies solubility and reactivity, enabling applications in drug delivery systems, biodegradable polymers, and surface-functionalized materials .

Synthesis of this compound typically involves esterification of bis-MPA with benzyl alcohol under catalytic conditions, followed by purification steps to achieve high yields . Its biodegradability and low cytotoxicity make it suitable for biomedical applications, such as dendritic polymers for controlled drug release .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taletrectinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of taletrectinib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Taletrectinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of Benzyl 2,2-bis(methylol)propionate is in the development of drug delivery systems. Its ability to form micelles and nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. For instance, studies have shown that formulations incorporating this compound can effectively encapsulate anticancer drugs, improving their therapeutic efficacy while minimizing systemic toxicity .

Case Study: Anticancer Drug Delivery

  • Objective : To evaluate the effectiveness of this compound in enhancing the delivery of hydrophobic anticancer agents.
  • Methodology : Researchers synthesized nanoparticles using this compound as a stabilizing agent. The nanoparticles were characterized for size, drug loading capacity, and release kinetics.
  • Results : The study demonstrated significant improvements in drug solubility and controlled release profiles, leading to enhanced therapeutic outcomes against pancreatic cancer cell lines .

Polymer Chemistry

This compound serves as an important monomer in the synthesis of various polymers. Its incorporation into polymer matrices can modify physical properties such as mechanical strength and thermal stability.

Applications in Biodegradable Polymers

  • Research Focus : The use of this compound in creating biodegradable copolymers for medical applications.
  • Findings : These copolymers have shown promise in drug delivery applications due to their favorable degradation profiles and biocompatibility .

Biomedical Research

In biomedical research, this compound is investigated for its potential roles in cellular signaling pathways and cancer treatment strategies.

Mechanism of Action Studies

  • Investigation : The compound's ability to inhibit cell proliferation has been studied extensively.
  • Outcomes : In vitro studies revealed that formulations containing this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug Delivery SystemsEnhances solubility and bioavailability of hydrophobic drugsImproved therapeutic efficacy with reduced toxicity
Polymer ChemistryUsed as a monomer for synthesizing biodegradable polymersEnhanced mechanical properties and biocompatibility
Biomedical ResearchInvestigated for effects on cellular signaling and cancer treatmentInduces apoptosis in cancer cells via microtubule disruption

Mechanism of Action

Taletrectinib exerts its effects by selectively inhibiting the activity of ROS1 and NTRK tyrosine kinases. These kinases are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these kinases, taletrectinib disrupts the signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis. The compound has shown efficacy against ROS1 G2032R mutations, which are resistant to other tyrosine kinase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Bis-MPA Derivatives in Polymer Chemistry

Benzyl 2,2-bis(methylol)propionate belongs to a family of bis-MPA derivatives, each tailored for specific properties:

Compound Functional Groups Key Applications References
This compound Benzyl ester, hydroxyls Hydrophobic blocks in injectable hydrogels
Acetonide-bis-MPA Cyclic ketal Controlled polymerization initiator
Dendronized bis-MPA (NHBoc) Boc-protected amine, thiol core Biodegradable dendrimers for drug delivery

Key Findings :

  • This compound enhances hydrophobicity in copolymer systems, enabling micellization with lower critical solution temperatures (LCST) near body temperature for targeted drug delivery .
  • In contrast, acetonide-protected bis-MPA derivatives improve thermal stability and are used as initiators in atom transfer radical polymerization (ATRP) .

Coordination Compounds with 2,2-Bis(hydroxymethyl)propionate (dmp)

The deprotonated form of bis-MPA, 2,2-bis(hydroxymethyl)propionate (dmp), forms coordination complexes with metals like copper(II). These compounds exhibit diverse coordination modes due to the carboxylate and hydroxyl groups, enabling applications in catalysis and materials science .

Comparison with this compound :

  • Reactivity : dmp acts as a tetradentate ligand in metal complexes, whereas the benzyl ester lacks coordination capability due to esterification of the carboxylic acid group .
  • Applications : dmp-metal networks are explored for catalytic activity, while benzyl derivatives focus on drug encapsulation .

Benzoate Esters

This compound shares structural similarities with simple benzoate esters but differs in hydroxyl group availability:

Compound Structure Solubility Applications References
This compound Ester with two hydroxyls Hydrophobic Drug delivery, hydrogels
Methyl benzoate Straight-chain ester Lipophilic Food flavoring, solvents
Isopropyl benzoate Branched ester Low polarity Cosmetics, emollients

Key Differences :

  • This compound’s hydroxyl groups enable hydrogen bonding, enhancing compatibility with hydrophilic polymers like PEG .
  • Simple benzoates lack hydroxyls, limiting their utility in biomedical formulations .

Antioxidant Propionate Derivatives

Propionate-based antioxidants, such as triethylene glycol bis[3-(3-t-butyl-5-methyl-4-hydroxyphenyl)propionate], share ester linkages but feature bulky phenolic groups for radical scavenging .

Comparison :

  • Function : Antioxidants prioritize stability under oxidative stress, while this compound prioritizes biodegradability .
  • Structure : Antioxidants have complex aromatic groups, unlike the aliphatic bis-MPA backbone .

Research and Application Insights

  • Drug Delivery : this compound-based copolymers release paclitaxel (PXT) with >80% efficiency in hepatic cancer models .
  • Material Science : Dendronized bis-MPA derivatives achieve <5% cytotoxicity in vitro, outperforming traditional polyesters .
  • Limitations : The benzyl ester’s hydrophobicity may limit solubility in aqueous systems without PEGylation .

Biological Activity

Benzyl 2,2-bis(methylol)propionate (BBMP) is a compound derived from 2,2-bis(hydroxymethyl)propionic acid and benzyl bromide. Its unique structure has prompted research into its biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BBMP.

BBMP is synthesized through a nucleophilic substitution reaction between 2,2-bis(hydroxymethyl)propionic acid and benzyl bromide under controlled conditions. The reaction typically occurs at elevated temperatures (around 100 °C) for an extended period (approximately 15 hours), resulting in a compound that exhibits significant biological properties .

Anticancer Activity

1. Mechanism of Action

BBMP has been investigated for its potential anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by disrupting key cellular signaling pathways. Specifically, it has been shown to affect microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2 and PANC-1) .

2. In Vitro Studies

In vitro assays have demonstrated that BBMP exhibits significant cytotoxic effects against several cancer cell lines. For example, a study reported that BBMP induced G2/M phase cell cycle arrest and apoptosis in MIA PaCa-2 cells at nanomolar concentrations. The compound's effectiveness was attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization .

3. In Vivo Studies

In vivo studies further corroborate the anticancer potential of BBMP. In animal models with xenograft tumors, treatment with BBMP resulted in notable tumor regression without significant systemic toxicity. For instance, administration of BBMP-loaded nanoparticles led to reduced tumor volumes in treated mice compared to controls .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for BBMP derivatives, indicating that modifications to the functional groups can significantly impact their biological activity. For example, variations at the C-4 position of the central diketone moiety have been shown to alter the potency of BBMP derivatives against specific cancer cell lines .

Pharmacokinetics

Preliminary pharmacokinetic evaluations have indicated that BBMP is metabolized in vivo, with various metabolites exhibiting differing levels of biological activity. Studies suggest that the maximum concentration of BBMP in plasma occurs shortly after administration, followed by a gradual decline as metabolism progresses .

Case Studies

Case Study 1: Pancreatic Cancer Treatment

A notable case study involved the use of BBMP in treating pancreatic cancer models. The study highlighted how BBMP-loaded nanoparticles improved drug delivery efficiency and reduced systemic side effects compared to conventional formulations. Histological evaluations post-treatment revealed minimal toxicity to surrounding healthy tissues .

Case Study 2: Breast Cancer Models

Another case study focused on breast cancer cell lines (MDA-MB-231), where BBMP demonstrated an eight to ten-fold increase in potency compared to curcumin, a well-known anticancer agent. The findings suggest that BBMP could serve as a promising candidate for developing new therapeutic strategies against resistant cancer types .

Summary of Biological Activities

Activity Description
Anticancer Activity Inhibits proliferation in various cancer cell lines; induces apoptosis.
Microtubule Dynamics Disrupts microtubule polymerization; affects cell cycle progression.
Pharmacokinetics Rapid absorption; multiple metabolites identified with varying activities.
Toxicity Profile Low systemic toxicity observed in animal studies; favorable histological results.

Properties

IUPAC Name

benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNGLUDOVQRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461267
Record name Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179388-73-9
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179388-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,2-bis(methylol)propionic acid (bisMPA) (18.0 g, 0.134 mol), KOH (85% assay; 8.9 g, 0.135 mol), and DMF (100 mL) was heated to 100° C. for 1 hour (the reaction mixture became a homogenous solution after 0.5 hour reaction). Benzyl bromide (27.6 g, 0.162 mol) was added to the warm solution under stirring, and the reaction was continued at 100° C. for 16 hours. The reaction mixture was cooled down and the solvent was removed under vacuum. Ethyl acetate (120 mL), hexanes (120 mL), and water (80 mL) were added to the residue. The organic layer was retained, washed with water (80 mL), dried over MgSO4 and evaporated. The resulting solid was recrystallized from toluene (30 mL) to give pure benzyl 2,2-bis(methylol)propionate (BnMPA) (19.5 g, 65%). 1H NMR (400 MHz, CDCl3, 22° C.): delta 7.38 (m, 5H, PhH), 5.19 (s, 2H, —OCH2Ph), 3.94 (d, 2H, —CH2OH), 3.73 (d, 2H, —CH2OH), 1.12 (s, 3H, —CH3).
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Retrosynthesis Analysis

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